molecular formula C13H22O5 B15288433 1,4,7-trioxacyclohexadecane-8,16-dione

1,4,7-trioxacyclohexadecane-8,16-dione

Cat. No.: B15288433
M. Wt: 258.31 g/mol
InChI Key: URTFVVFOWFKSKX-UHFFFAOYSA-N
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Description

1,4,7-Trioxacyclohexadecane-8,16-dione is a chemical compound with the molecular formula C₁₃H₂₂O₅ and a molecular weight of 258.31 g/mol It is characterized by its unique structure, which includes a 16-membered ring containing three oxygen atoms and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7-trioxacyclohexadecane-8,16-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diols with diketones in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired cyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. The specific methods and conditions used in industrial settings are often proprietary and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,4,7-Trioxacyclohexadecane-8,16-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The oxygen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the oxygen atoms under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

1,4,7-Trioxacyclohexadecane-8,16-dione has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and molecular recognition processes.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 1,4,7-trioxacyclohexadecane-8,16-dione involves its interaction with specific molecular targets. The compound’s structure allows it to form stable complexes with metal ions and other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4,7-Trioxacyclotridecane-8,13-dione: Another cyclic compound with a similar structure but a smaller ring size.

    1,4,7-Trioxacyclononane-8,16-dione: A related compound with a different ring size and chemical properties.

Uniqueness

1,4,7-Trioxacyclohexadecane-8,16-dione is unique due to its larger ring size and the presence of three oxygen atoms and two ketone groups

Properties

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

1,4,7-trioxacyclohexadecane-8,16-dione

InChI

InChI=1S/C13H22O5/c14-12-6-4-2-1-3-5-7-13(15)18-11-9-16-8-10-17-12/h1-11H2

InChI Key

URTFVVFOWFKSKX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)OCCOCCOC(=O)CCC1

Origin of Product

United States

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